Locust Bean Gum (Technical Grade)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

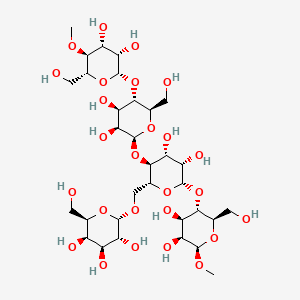

. It is a galactomannan polysaccharide composed of galactose and mannose units. Locust bean gum is widely used in the food industry as a thickening and gelling agent due to its ability to form viscous solutions and gels when hydrated .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Locust bean gum is not synthesized chemically but is extracted from the seeds of the carob tree. The extraction process involves several steps:

Kibbling: The carob pods are kibbled to separate the seeds from the pulp.

Dehusking: The seeds are treated with acid or heat to remove their skins.

Splitting and Milling: The deskinned seeds are split and gently milled to separate the brittle germ from the robust endosperm.

Endosperm Milling: The endosperm is further milled to produce the final locust bean gum powder.

Industrial Production Methods

In industrial settings, locust bean gum can also be extracted using water. The seeds are processed to remove the husk, followed by splitting, milling, filtering, clarifying, grading, and packaging . This method ensures a high-purity product suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Locust bean gum undergoes several types of chemical reactions, including:

Hydration: When mixed with water, locust bean gum forms hydrogen bonds, creating a sol that can be converted into a gel.

Synergistic Reactions: Locust bean gum exhibits synergistic effects with other hydrocolloids like xanthan gum and carrageenan, enhancing viscosity and gelling properties.

Common Reagents and Conditions

Water: Essential for hydration and gel formation.

Sodium Borate: Converts locust bean gum sol into a gel.

Major Products Formed

Aplicaciones Científicas De Investigación

Locust bean gum has a wide range of scientific research applications:

Food Industry: Used as a thickening and gelling agent in dairy products, desserts, and pet foods.

Biopharmaceuticals: Used in drug delivery systems and as encapsulation materials.

Industrial Applications: Employed in paper making, textiles, and cosmetics for its thickening properties.

Mecanismo De Acción

Locust bean gum exerts its effects primarily through its ability to form hydrogen bonds with water molecules, creating a viscous solution or gel . This property allows it to slow the absorption of carbohydrates, resulting in a gradual rise in blood sugar levels after eating . Additionally, its high fiber content aids in digestion and provides various health benefits .

Comparación Con Compuestos Similares

Locust bean gum is often compared to other galactomannans such as guar gum and tara gum:

Guar Gum: Similar in structure but has a higher galactose to mannose ratio.

Tara Gum: Also a galactomannan but with different rheological properties.

Xanthan Gum: Not a galactomannan but often used in combination with locust bean gum to enhance gelling properties.

Locust bean gum is unique due to its specific ratio of galactose to mannose units and its ability to synergize with other hydrocolloids to form gels and enhance viscosity .

Propiedades

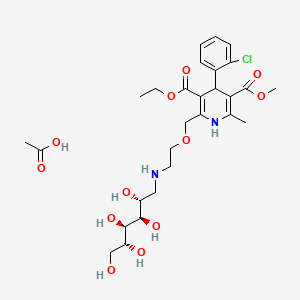

Fórmula molecular |

C32H56O26 |

|---|---|

Peso molecular |

856.8 g/mol |

Nombre IUPAC |

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-3-[(2S,3S,4R,5S,6R)-5-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C32H56O26/c1-48-24-9(4-34)53-30(21(45)15(24)39)56-26-11(6-36)54-31(22(46)17(26)41)58-27-12(7-50-29-19(43)14(38)13(37)8(3-33)51-29)55-32(23(47)18(27)42)57-25-10(5-35)52-28(49-2)20(44)16(25)40/h8-47H,3-7H2,1-2H3/t8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-,27-,28-,29+,30+,31+,32+/m1/s1 |

Clave InChI |

XSAYQAFHUIZACQ-HWXNRSJLSA-N |

SMILES isomérico |

CO[C@@H]1[C@H](O[C@H]([C@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)OC)CO)CO[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)CO)CO |

SMILES canónico |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC)CO)COC5C(C(C(C(O5)CO)O)O)O)CO)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)

![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)

![3-Amino-4-[3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13845453.png)

![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)